molecular formula C13H14ClNO5S3 B11478411 Dimethyl 2-[1-chloro-2-(morpholin-4-yl)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate

Dimethyl 2-[1-chloro-2-(morpholin-4-yl)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11478411
M. Wt: 395.9 g/mol
InChI Key: HMWPZFDLKOVQRW-UHFFFAOYSA-N
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Description

4,5-DIMETHYL 2-[1-CHLORO-2-(MORPHOLIN-4-YL)-2-SULFANYLIDENEETHYLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound featuring a dithiole ring system with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL 2-[1-CHLORO-2-(MORPHOLIN-4-YL)-2-SULFANYLIDENEETHYLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. One common approach includes the formation of the dithiole ring followed by the introduction of the morpholine and chloro groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems can help in maintaining precise control over reaction parameters, thereby enhancing the overall production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the molecule.

Scientific Research Applications

4,5-DIMETHYL 2-[1-CHLORO-2-(MORPHOLIN-4-YL)-2-SULFANYLIDENEETHYLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4,5-DIMETHYL 2-[1-CHLORO-2-(MORPHOLIN-4-YL)-2-SULFANYLIDENEETHYLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its specific combination of functional groups and the dithiole ring system, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C13H14ClNO5S3

Molecular Weight

395.9 g/mol

IUPAC Name

dimethyl 2-(1-chloro-2-morpholin-4-yl-2-sulfanylideneethylidene)-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C13H14ClNO5S3/c1-18-11(16)8-9(12(17)19-2)23-13(22-8)7(14)10(21)15-3-5-20-6-4-15/h3-6H2,1-2H3

InChI Key

HMWPZFDLKOVQRW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=C(C(=S)N2CCOCC2)Cl)S1)C(=O)OC

Origin of Product

United States

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